1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound that features a pyrrolidinone core substituted with a benzyl group and a bromophenyl group
Preparation Methods
The synthesis of 1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one typically involves the reaction of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-trione with benzylamine in acetonitrile at room temperature . This reaction yields the desired compound with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different pharmacological properties.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, enabling the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
1-Benzyl-5-(4-bromophenyl)-1,3-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
1-Benzyl-5-(4-chlorophenyl)-1,3-dihydro-2H-pyrrol-2-one: Similar structure but with a chlorine substituent instead of bromine.
1-Benzyl-5-(4-fluorophenyl)-1,3-dihydro-2H-pyrrol-2-one: Fluorine substituent instead of bromine.
1-Benzyl-5-(4-methylphenyl)-1,3-dihydro-2H-pyrrol-2-one: Methyl substituent instead of bromine. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
824935-53-7 |
---|---|
Molecular Formula |
C17H14BrNO |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
1-benzyl-5-(4-bromophenyl)-3H-pyrrol-2-one |
InChI |
InChI=1S/C17H14BrNO/c18-15-8-6-14(7-9-15)16-10-11-17(20)19(16)12-13-4-2-1-3-5-13/h1-10H,11-12H2 |
InChI Key |
DXQGWAYTILNOFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(N(C1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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